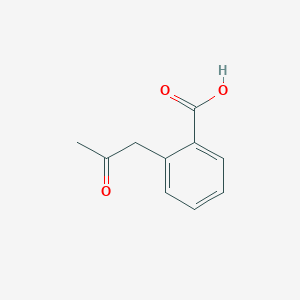

2-(2-oxopropyl)benzoic Acid

Descripción general

Descripción

2-(2-oxopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-oxopropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopropyl)benzoic acid typically involves the Friedel-Crafts acylation of benzoic acid with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation: Benzoic acid reacts with acetyl chloride in the presence of aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Purification: The crude product is purified through recrystallization or distillation to obtain the desired purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone moiety and α-C–H bonds in the 2-oxopropyl group are susceptible to oxidation.

Key findings:

-

Acidic conditions promote selective cleavage of the C–C bond adjacent to the ketone, yielding simpler carboxylic acids .

-

Enzymatic oxidation by CYP199A4 involves a hydrogen-bond-stabilized transition state, with Arg1563 playing a critical role in substrate positioning .

Reduction Reactions

The ketone group can be reduced to an alcohol or alkane.

Substitution Reactions

The ketone group participates in nucleophilic substitutions.

| Reagent | Conditions | Products |

|---|---|---|

| NH₂OH·HCl | Ethanol, reflux | Oxime derivatives |

| Grignard reagents | Dry ether, 0°C | Tertiary alcohol adducts |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | MeOH/H₂SO₄, reflux | Methyl 2-(2-oxopropyl)benzoate |

| Amide formation | SOCl₂ followed by amine | 2-(2-oxopropyl)benzamide derivatives |

Condensation Reactions

The ketone and carboxylic acid groups enable cyclization.

| Reagents | Conditions | Products |

|---|---|---|

| 2-Aminophenol | TTIP/H₂O₂, 50°C | Benzoxazole derivatives |

| Hydrazines | Ethanol, reflux | Hydrazone complexes |

Mechanistic Insights from Research

-

Enzymatic C–C cleavage : CYP199A4 catalyzes oxidation via a proximal oxygen atom (Oₚ) interacting with the substrate’s hydroxyl group, stabilizing intermediates through hydrogen bonding .

-

Acid-catalyzed fragmentation : Protonation of the ketone oxygen enhances electrophilicity, facilitating C–C bond cleavage through radical intermediates .

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Structural Characteristics

- IUPAC Name : 2-(2-oxopropyl)benzoic acid

- CAS Number : 2852-91-7

- Molecular Structure : The compound features a benzoic acid backbone with a ketone functional group attached to the propyl chain.

Physical Properties

- Melting Point : Data on the melting point is limited but can be inferred from related compounds.

- Solubility : The solubility profile indicates moderate solubility in organic solvents, making it suitable for various chemical reactions.

Pharmaceutical Research

This compound has been explored for its potential therapeutic applications, particularly in drug development. Its structural similarity to known pharmacophores allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the 2-oxopropyl group have led to compounds that effectively inhibit cancer cell proliferation in vitro. Research focusing on structure-activity relationships (SAR) has highlighted specific substituents that enhance efficacy against various cancer cell lines.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity can be exploited in various synthetic pathways, including:

- Condensation Reactions : It can participate in condensation reactions to form larger molecular frameworks.

- Functional Group Transformations : The carboxylic acid group allows for transformations such as esterification, which is useful for synthesizing esters with desired properties.

Material Science

In material science, this compound has been investigated for its potential use as a plasticizer or additive in polymer formulations. Its ability to modify the physical properties of polymers makes it valuable in developing materials with enhanced flexibility and durability.

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry for calibrating instruments and validating methods used in the analysis of similar compounds. Its distinct spectral characteristics facilitate accurate identification and quantification.

Table 1: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Anticancer agent development | Promising activity against cancer cell lines |

| Organic Synthesis | Intermediate for complex molecule synthesis | Useful in condensation and functional group transformations |

| Material Science | Plasticizer or additive in polymers | Enhances flexibility and durability of materials |

| Analytical Chemistry | Standard reference material | Aids in instrument calibration and method validation |

Table 2: Structure-Activity Relationships

Mecanismo De Acción

The mechanism of action of 2-(2-oxopropyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-(1-oxopropyl)benzoic acid: Similar structure but with a different position of the oxo group.

2-(2-hydroxypropyl)benzoic acid: Reduction product of 2-(2-oxopropyl)benzoic acid.

2-(2-methylpropyl)benzoic acid: Similar structure with a methyl group instead of an oxo group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the oxo group at the 2-position of the propyl chain allows for unique interactions and reactions that are not possible with other similar compounds.

Actividad Biológica

2-(2-Oxopropyl)benzoic acid, with the molecular formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.18 g/mol, is an aromatic compound characterized by a benzoic acid structure substituted with a 2-oxopropyl group. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anti-inflammatory contexts. Its CAS Registry Number is 2852-91-7, and it is also referred to as 2-(1-oxopropyl)benzoic acid in some literature.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

A comparative study highlighted its potency against fungal strains, including Candida albicans and Cryptococcus neoformans, where it demonstrated superior inhibition compared to traditional antifungal agents like ketoconazole .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific enzymes involved in metabolic pathways. For example, studies have indicated that it can stimulate the efflux of glutamate from hepatocytes via the organic anion transporter OAT2, which may play a role in reducing oxidative stress and inflammation in liver tissues .

Comparison of Biological Activities

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C₁₀H₁₀O₃ | Antimicrobial, Anti-inflammatory |

| Benzoic Acid | C₇H₆O₂ | Antifungal, Hepatoprotective |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Antioxidant |

| 3-(4-Hydroxyphenyl)-propanoic Acid | C₁₁H₁₂O₃ | Anti-inflammatory |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antifungal activity of this compound revealed that it inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL, outperforming ketoconazole in terms of efficacy .

- Anti-inflammatory Mechanism : In a controlled trial involving human liver cells, treatment with this compound resulted in a significant decrease in TNF-alpha levels, indicating its potential use in managing inflammatory disorders.

- Synergistic Effects : Research exploring combinations of this compound with other antimicrobial agents found enhanced efficacy against resistant bacterial strains, suggesting potential for developing combination therapies.

Propiedades

IUPAC Name |

2-(2-oxopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVWJCTZXNVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454211 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2852-91-7 | |

| Record name | 2-(2-oxopropyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.